Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
Overview
Description
- Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H21ClNP·HCl.
- It is a solid substance with a molecular weight of 426.32 g/mol.
- The compound is commonly used as a reactant in various chemical processes.
Synthesis Analysis
- The synthesis of this compound involves the reaction of triphenylphosphine with 2-pyridinemethanol, followed by chlorination to form the chloride salt.
Molecular Structure Analysis
- The compound’s molecular formula is C24H21ClNP·HCl.
- It consists of a triphenylphosphonium cation (C24H21P+) and a chloride anion (Cl-) linked by a hydrogen chloride molecule (HCl).
Chemical Reactions Analysis
- Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a versatile reagent for C-C bond formation reactions.
- It is used in the preparation of catechol derivatives as fluorescent chemosensors for wide-range pH detection and naphthalene derivatives as human cytomegalovirus (HCMV) protease inhibitors.
Physical And Chemical Properties Analysis
- Melting point: 249-254°C (lit.)
- Form: Solid
- Solubility: Insoluble in water
- Stability: Store in a dry, cool, and well-ventilated place under nitrogen to protect from moisture.
Scientific Research Applications
Reaction Mechanisms and Synthesis
- Triphenyl(trichlormethyl) phosphonium chloride reacts with various phosphanes to form differently substituted salts, undergoing dechlorination as the first step in the reaction. This process forms dichlorophosphorane and ylides, leading to varying subsequent reactions based on substituents at phosphorus (Appel, Schöler, & Wihler, 1979).
- A study on the synthesis of triphenylphosphonopropionbetainetriorganotin(IV) salts illustrates nucleophilic displacement reactions from triorganotins, forming high-yield chloride compounds (Ng & Zuckerman, 1982).
Applications in Corrosion Inhibition
- Certain organic phosphonium chloride derivatives, including triphenyl phosphonium compounds, have been found to inhibit the corrosion of iron in acid environments. These compounds act as mixed-type inhibitors, with efficiency increasing at higher concentrations (Khaled, 2004).
Molecular Structure and Properties
- The molecular structure and properties of triphenylphosphonium salts have been extensively studied. For example, the crystal structure of benzyl triphenyl phosphonium chlorometallate shows isolated elongated tetrahedral structures and exhibits antibacterial activity (Hafiz, 2008).
- Triphenylphosphonium salts have been evaluated for their interaction with DNA, indicating potential applications in cancer drug research. The affinity of these compounds for DNA has been demonstrated through Raman spectroscopy, suggesting a possible mechanism in the anti-cancer process (Xie et al., 2008).
Polymer and Material Science Applications
- Phosphonium poly(ionic liquids) derived from triphenylphosphonium chloride have been synthesized, demonstrating responsiveness to halide ions and temperature. These materials exhibit potential as dispersants for carbon nanotubes and as responsive materials in various applications (Biswas et al., 2016).
Other Applications
- Triphenylphosphonium compounds have been used in the preparation of various molecular structures and intermediates, demonstrating their versatility in organic synthesis and material science (Ramirez, Rhum, & Smith, 1965).
Safety And Hazards
- Avoid contact with eyes, skin, and clothing.
- Handle in a well-ventilated area.
- Protect from dust formation.
- Refer to the Certificate of Analysis for specific safety data.
Future Directions
- Further research could explore its applications in catalysis, organic synthesis, and medicinal chemistry.
Please note that the availability and pricing information are not currently provided. For more detailed information, you can refer to the relevant papers and technical documents12. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWTRCLYUFMSJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583771 | |
Record name | Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride | |
CAS RN |
99662-46-1 | |
Record name | Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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